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molecular formula C6H5BrN4 B592055 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 937046-98-5

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No. B592055
M. Wt: 213.038
InChI Key: YGCJBESZJIGDMP-UHFFFAOYSA-N
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Patent
US08143393B2

Procedure details

A stirred solution containing pyrrolo[2,1-f][1,2,4]triazin-4-ylamine (21.0 g, 0.157 mol) in anhydrous DMF (200 mL) was cooled to −20° C. and 1,3-dibromo-5,5-dimethylhydantoin (22.4 g, 0.078 mol) was added portionwise over ˜45 minutes. The reaction was stirred for another 45 minutes and monitored for completion by TLC (silica gel, GHLF, 5% CH3OH/CH2Cl2). Saturated Na2SO3 solution (300 mL) was added, the resulting suspension was stirred and the solids were collected by suction filtration. The filter cake was washed with water, dried by suction and then partitioned between ethyl acetate (1L) and 5% sodium carbonate solution (1L). The layers were separated, the organic layer was washed with fresh sodium carbonate solution and dried over magnesium sulfate. The filtrate from the work-up was also extracted and combined with the main batch then filtered through a pad of Magnesol and concentrated in vacuo to afford crude mono-bromide, KRAM 206-3-1, 29.9 g, 90% yield. Trituration of a 21.5 g quantity of the crude mono-/di-bromo product in hot ethyl acetate (300 mL, 70° C.) provided colorless solids (12.3 g) containing only ˜2% of the di-brominated side-product. 1H-NMR (CD3OD): δ 7.84 (s, 1H), 6.95 (d, 1H, J=4.7 Hz), 6.71 (d, 1H, J=4.7 Hz), 4.89 (s, 3H, —NH2+H2O); MS: LC/MS (+esi), m/z=213.1 [M+H].
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Name
CH3OH CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
90%

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]2[CH:10]=[CH:9][CH:8]=[C:3]2[C:4]([NH2:7])=[N:5][CH:6]=1.[Br:11]N1C(C)(C)C(=O)N(Br)C1=O.CO.C(Cl)Cl.[O-]S([O-])=O.[Na+].[Na+]>CN(C=O)C.C(OCC)(=O)C>[Br:11][C:10]1[N:2]2[C:3]([C:4]([NH2:7])=[N:5][CH:6]=[N:1]2)=[CH:8][CH:9]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
N=1N2C(C(=NC1)N)=CC=C2
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
22.4 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Step Three
Name
CH3OH CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)Cl
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for another 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting suspension was stirred
FILTRATION
Type
FILTRATION
Details
the solids were collected by suction filtration
WASH
Type
WASH
Details
The filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
dried by suction
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (1L) and 5% sodium carbonate solution (1L)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with fresh sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
EXTRACTION
Type
EXTRACTION
Details
The filtrate from the work-up was also extracted
FILTRATION
Type
FILTRATION
Details
then filtered through a pad of Magnesol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford crude mono-bromide, KRAM 206-3-1, 29.9 g, 90% yield

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=CC=C2C(=NC=NN21)N
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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